The Strategic Role of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide
The Strategic Role of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with the ATP-binding sites of numerous protein kinases, making it a cornerstone for the development of targeted therapies.[1] The strategic introduction of halogen substituents onto this core structure profoundly modulates its physicochemical properties, such as lipophilicity and metabolic stability, and fine-tunes its binding affinities and selectivity for specific kinase targets.[2] This guide provides an in-depth technical overview of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine, a key building block in the synthesis of next-generation kinase inhibitors and other therapeutics.
Physicochemical and Structural Properties
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a halogenated derivative of 7-azaindole with the molecular formula C₇H₄BrFN₂ and a molecular weight of 215.03 g/mol . The presence of both a bromine and a fluorine atom on the pyridine ring introduces unique electronic and steric features that are critical for its utility in drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrFN₂ | Appretech Scientific Limited |
| Molecular Weight | 215.03 g/mol | Appretech Scientific Limited |
| CAS Number | 1172067-95-6 | Appretech Scientific Limited |
| Appearance | Typically a crystalline solid | [3] |
| Solubility | Generally soluble in organic solvents like dichloromethane and chloroform, with poor solubility in water.[3] |
The fused pyrrole and pyridine rings form an essentially planar structure, which is a common feature of molecules designed to intercalate into the hinge region of kinase active sites.[4] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the fluorine atom at the 4-position can enhance binding affinity and improve metabolic stability.
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and pyridine rings. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (typically >11 ppm). The protons on the aromatic rings will exhibit characteristic splitting patterns and chemical shifts influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The chemical shifts of the carbons directly attached to the bromine, fluorine, and nitrogen atoms will be significantly influenced by their respective electronic effects.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis and Reactivity: A Strategic Approach
The synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine can be approached through a multi-step sequence, drawing parallels from established methods for the synthesis of substituted indazoles and other azaindole derivatives.[7] A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Protocol
This protocol is adapted from a similar synthesis of 5-bromo-4-fluoro-1H-indazole and represents a robust method for accessing the target compound.[7]
Step 1: Bromination of a Fluorinated Aminopyridine Precursor
The synthesis would commence with a commercially available fluorinated aminopyridine. The key transformation is the regioselective bromination of the pyridine ring.
-
Rationale: N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich aromatic systems. The reaction conditions are typically controlled at a low temperature to ensure high regioselectivity.
Step 2: Introduction of the Pyrrole Ring Moiety
Following bromination, the focus shifts to the construction of the fused pyrrole ring. This is often achieved through a variation of the Fischer indole synthesis or related cyclization strategies.
-
Rationale: This step involves the formation of a key carbon-carbon bond to close the five-membered ring. The choice of reagents and reaction conditions is critical to favor the desired intramolecular cyclization over competing side reactions.
Step 3: Aromatization to the 7-Azaindole Core
The final step involves the aromatization of the newly formed pyrrole ring to yield the stable 1H-pyrrolo[2,3-b]pyridine core.
-
Rationale: This step often involves an oxidation or elimination reaction to introduce the double bonds within the pyrrole ring, leading to the thermodynamically stable aromatic system.
Reactivity and Synthetic Utility
The chemical reactivity of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is dominated by the presence of the two halogen atoms, which serve as key anchor points for further functionalization.
Suzuki and Related Cross-Coupling Reactions: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups, which is a cornerstone of modern kinase inhibitor design.[1]
Buchwald-Hartwig Amination: The carbon-bromine bond can also participate in Buchwald-Hartwig amination reactions, providing a direct route to introduce substituted amino groups at the 5-position. This is crucial for modulating the solubility and hydrogen-bonding properties of the final drug candidate.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position, being on an electron-deficient pyridine ring, is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further explore the structure-activity relationship (SAR).
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The 7-azaindole scaffold is a well-established pharmacophore in the development of kinase inhibitors. The unique electronic and steric properties of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine make it a highly valuable starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key driver in a variety of cancers. Numerous potent and selective FGFR inhibitors have been developed based on the 7-azaindole scaffold.[1][8] The 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine core can be elaborated through the synthetic strategies described above to generate compounds that effectively target the ATP-binding site of FGFRs.
Other Kinase Targets: Beyond FGFR, the versatility of the 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine scaffold has been exploited in the development of inhibitors for a range of other kinases, including those involved in cell cycle regulation and inflammatory signaling pathways.[9]
Antiviral Applications: The 7-azaindole core has also been investigated for applications beyond oncology. For instance, derivatives of 5-fluoro-1H-pyrrolo[2,3-b]pyridine have been explored as potent inhibitors of the influenza virus PB2 protein, highlighting the broad therapeutic potential of this scaffold.[10]
Conclusion
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a strategically important building block in modern medicinal chemistry. Its unique combination of a privileged 7-azaindole core with versatile synthetic handles in the form of bromine and fluorine atoms provides a powerful platform for the design and synthesis of novel therapeutics. A deep understanding of its chemical properties, reactivity, and synthetic applications is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of this and related scaffolds promises to yield new and effective treatments for a wide range of human diseases.
References
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available from: [Link]
- Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Semantic Scholar. Available from: [Link]
-
Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Available from: [Link]
-
Li, Y., et al. (2019). Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors. PubMed. Available from: [Link]
- Google Patents. A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Pipzine Chemicals. 5-Fluoro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
Beilstein Journals. One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Available from: [Link]
- Google Patents. 1h-pyrrolo[2,3-b]pyridines.
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Available from: [Link]
-
PubChem. Pyrrolo[2,3-d]pyrimidine compounds - Patent US-7265221-B2. Available from: [Link]
-
The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (2023). LinkedIn. Available from: [Link]
-
Singh, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1435-1441. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrrolo[2,3-b]pyridine, 5-broMo-6-chloro-(1190321-59-5) 1H NMR spectrum [chemicalbook.com]
- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 10. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
